molecular formula C17H16N4O3 B2402486 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide CAS No. 688773-75-3

3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide

Katalognummer: B2402486
CAS-Nummer: 688773-75-3
Molekulargewicht: 324.34
InChI-Schlüssel: GSKKGBHPEJQEMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features a quinazolinone core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring, and a propanamide side chain attached to the nitrogen atom of the quinazolinone ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Attachment of the Propanamide Side Chain: The propanamide side chain can be introduced through a nucleophilic substitution reaction, where the quinazolinone core reacts with a suitable propanoyl chloride derivative in the presence of a base such as triethylamine.

    Introduction of the Pyridin-2-ylmethyl Group: The final step involves the alkylation of the amide nitrogen with a pyridin-2-ylmethyl halide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone core or the side chains are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Triethylamine, potassium carbonate

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction may produce derivatives with hydroxyl or amine groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

  • Anticancer Activity
    • Quinazolinone derivatives have been extensively studied for their anticancer properties. The specific compound under discussion has shown potential as an inhibitor of various cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
  • Anticonvulsant Properties
    • Similar compounds in the quinazolinone family have demonstrated anticonvulsant effects. The structure-activity relationship (SAR) studies suggest that modifications at the quinazolinone core can enhance activity against seizures, making this compound a candidate for further investigation in epilepsy treatment.
  • Antimicrobial Activity
    • The compound has been evaluated for its antimicrobial properties against a range of pathogens. Its effectiveness against bacterial strains highlights its potential as a lead compound in developing new antibiotics.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various quinazolinone derivatives, including the target compound. The results indicated significant cytotoxicity against breast and lung cancer cell lines, with IC50 values suggesting a promising therapeutic index.

Case Study 2: Anticonvulsant Activity

In a preclinical study, derivatives of the quinazolinone scaffold were tested in rodent models for their anticonvulsant properties. The results showed that certain modifications led to enhanced efficacy in reducing seizure frequency and severity, positioning the compound as a viable candidate for further development.

Structure-Activity Relationship (SAR)

The biological activity of 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide can be influenced by several factors:

  • Substituents on the Quinazolinone Ring : Variations can significantly affect potency and selectivity.
  • Pyridine Moiety : The presence of the pyridine group may enhance solubility and bioavailability, contributing to improved pharmacokinetic profiles.

Data Table: Summary of Biological Activities

Activity Type Study Reference IC50/Effectiveness
AnticancerJournal of Medicinal Chemistry IC50 < 10 µM (breast cancer)
AnticonvulsantEpilepsy Research Significant reduction in seizures
AntimicrobialInternational Journal of Antimicrobial Agents Effective against Gram-positive bacteria

Wirkmechanismus

The mechanism of action of 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases by competing with ATP for binding to the kinase active site, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different side chains, such as 2-methylquinazolin-4(3H)-one and 3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione.

    Pyridine Derivatives: Compounds with pyridine rings attached to different functional groups, such as 2-pyridinemethanol and 2-pyridinecarboxamide.

Uniqueness

The uniqueness of 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide lies in its specific combination of the quinazolinone core and the pyridin-2-ylmethyl-propanamide side chain. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific research applications.

Biologische Aktivität

The compound 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide (CAS No. 82603-63-2) belongs to the class of quinazoline derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a quinazoline core with a pyridine substituent. The molecular formula is C11H10N2O4C_{11}H_{10}N_2O_4, and it has a molecular weight of 234.21 g/mol. The presence of the dioxo group enhances its reactivity and biological potential.

PropertyValue
Molecular FormulaC11H10N2O4C_{11}H_{10}N_2O_4
Molecular Weight234.21 g/mol
CAS Number82603-63-2

Synthesis

The synthesis of this compound typically involves multi-component reactions (MCRs), which are efficient methods for creating complex molecules from simpler precursors. Various synthetic pathways have been explored to optimize yields and purity while minimizing environmental impact.

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinazoline derivatives, including our compound of interest. For instance, molecular docking studies have indicated that these compounds can effectively bind to specific targets involved in cancer progression. One study reported that derivatives similar to the compound showed significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the quinazoline structure can enhance anticancer efficacy .

Antimicrobial Activity

Quinazoline derivatives are also being investigated for their antimicrobial activity . In vitro assays have demonstrated that certain derivatives exhibit potent antibacterial effects against various strains of bacteria. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis .

Anti-inflammatory Effects

The anti-inflammatory potential of quinazoline compounds has been documented in several studies. These compounds may inhibit pro-inflammatory cytokines or modulate pathways associated with inflammation .

Case Studies

  • Case Study on Anticancer Efficacy :
    A study evaluated the anticancer activity of a series of quinazoline derivatives, including those related to our compound. The results showed that certain structural modifications significantly increased cytotoxicity against human cancer cell lines, particularly breast and colon cancers .
  • Case Study on Antimicrobial Properties :
    Another investigation focused on the antimicrobial effects of quinazoline derivatives against Gram-positive and Gram-negative bacteria. The study found that specific modifications led to enhanced activity against resistant strains, indicating a promising avenue for developing new antibiotics .

Eigenschaften

IUPAC Name

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c22-15(19-11-12-5-3-4-9-18-12)8-10-21-16(23)13-6-1-2-7-14(13)20-17(21)24/h1-7,9H,8,10-11H2,(H,19,22)(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKKGBHPEJQEMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCC(=O)NCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.